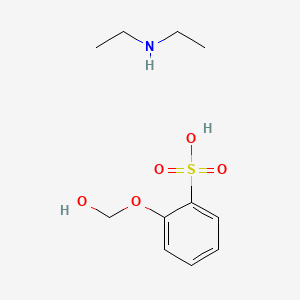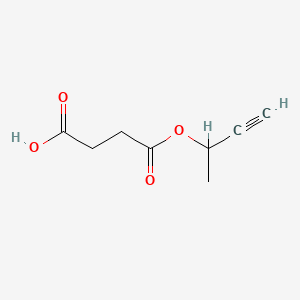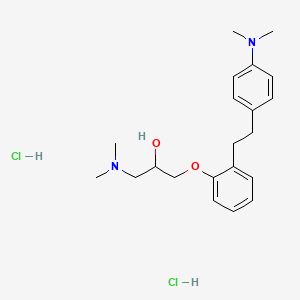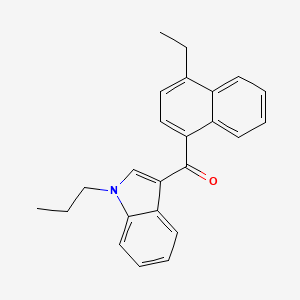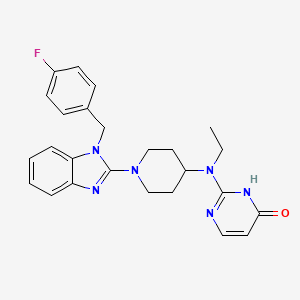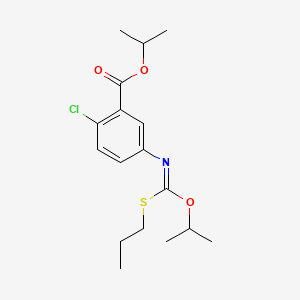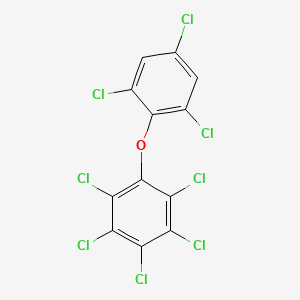
2,2',3,4,4',5,6,6'-Octachlorodiphenyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’,3,4,4’,5,6,6’-Octachlorodiphenyl ether is a polychlorinated diphenyl ether (PCDE) with the molecular formula C12H2Cl8O. It is a persistent organic pollutant known for its environmental persistence and potential toxic effects.
Métodos De Preparación
2,2’,3,4,4’,5,6,6’-Octachlorodiphenyl ether can be synthesized through the condensation of chlorophenols with chlorobenzenes. One common method involves the pyrolysis of pentachlorophenol (PCP) and hexachlorobenzene (HCB) at elevated temperatures. The reaction typically occurs at temperatures around 340°C to 450°C, leading to the formation of various chlorinated diphenyl ethers, including 2,2’,3,4,4’,5,6,6’-Octachlorodiphenyl ether . Industrial production methods often involve similar high-temperature reactions under controlled conditions to ensure the desired product yield and purity.
Análisis De Reacciones Químicas
2,2’,3,4,4’,5,6,6’-Octachlorodiphenyl ether undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can lead to the dechlorination of the compound, forming less chlorinated diphenyl ethers.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other halogens or functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
2,2’,3,4,4’,5,6,6’-Octachlorodiphenyl ether has several scientific research applications:
Environmental Chemistry: It is studied for its persistence in the environment and its role as a pollutant. Researchers investigate its distribution, degradation, and impact on ecosystems.
Toxicology: The compound is used in toxicological studies to understand its effects on human health and wildlife. It is known to affect hormone production and reproductive health.
Analytical Chemistry: It serves as a reference compound in the development of analytical methods for detecting and quantifying PCDEs in environmental samples.
Mecanismo De Acción
The mechanism of action of 2,2’,3,4,4’,5,6,6’-Octachlorodiphenyl ether involves its interaction with cellular components, leading to toxic effects. It can bind to and activate the aryl hydrocarbon receptor (AhR), a transcription factor involved in the regulation of various genes. Activation of AhR can lead to altered gene expression, affecting processes such as cell growth, differentiation, and apoptosis. Additionally, the compound can interfere with hormone signaling pathways, particularly those involving thyroid hormones and sex steroids .
Comparación Con Compuestos Similares
2,2’,3,4,4’,5,6,6’-Octachlorodiphenyl ether is similar to other polychlorinated diphenyl ethers and polychlorinated biphenyls in terms of its structure and properties. Some similar compounds include:
2,2’,3,4,4’,5,5’,6’-Octachlorodiphenyl ether: Another PCDE with a similar structure but different chlorine substitution pattern.
2,2’,3,4,4’,5,6,6’-Octachlorobiphenyl: A PCB with a similar degree of chlorination but lacking the ether linkage.
Decachlorodiphenyl ether: A fully chlorinated diphenyl ether with higher chlorine content.
The uniqueness of 2,2’,3,4,4’,5,6,6’-Octachlorodiphenyl ether lies in its specific chlorine substitution pattern, which influences its chemical reactivity, environmental persistence, and biological effects .
Propiedades
Número CAS |
157683-76-6 |
|---|---|
Fórmula molecular |
C12H2Cl8O |
Peso molecular |
445.8 g/mol |
Nombre IUPAC |
1,2,3,4,5-pentachloro-6-(2,4,6-trichlorophenoxy)benzene |
InChI |
InChI=1S/C12H2Cl8O/c13-3-1-4(14)11(5(15)2-3)21-12-9(19)7(17)6(16)8(18)10(12)20/h1-2H |
Clave InChI |
FOTAEIZNNOYBMU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Cl)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[(3-Amino-4-hydroxyphenyl)sulphonyl]amino]benzoic acid hydrochloride](/img/structure/B12691998.png)
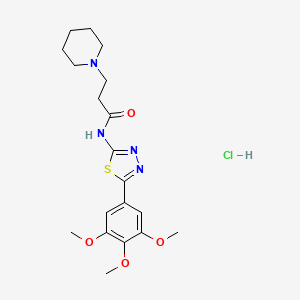
![2-Amino-5-[(3-amino-4-hydroxybenzoyl)amino]benzoic acid](/img/structure/B12692007.png)
